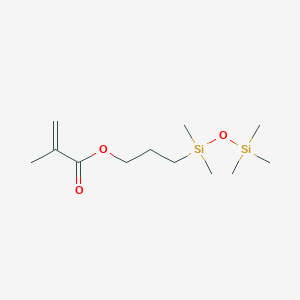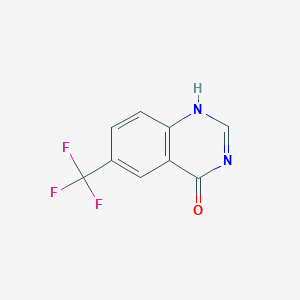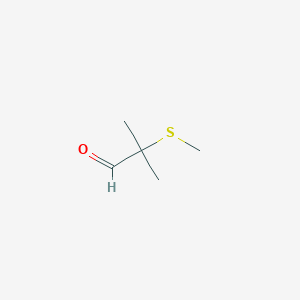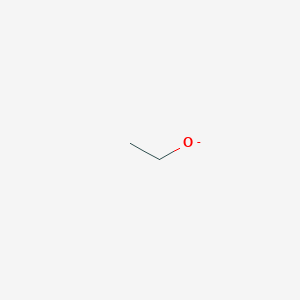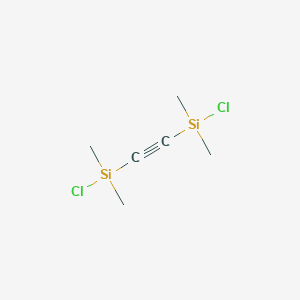
Bis(chlorodimethylsilyl)acetylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(chlorodimethylsilyl)acetylene, also known as BCMSA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a highly reactive and versatile reagent that can be used in a variety of synthetic reactions, making it a valuable tool for chemical synthesis. In
Wirkmechanismus
The mechanism of action of Bis(chlorodimethylsilyl)acetylene is complex and varies depending on the specific reaction being carried out. However, in general, Bis(chlorodimethylsilyl)acetylene acts as a nucleophile in reactions, attacking electrophilic centers in other molecules to form new bonds. It can also act as a base, abstracting protons from other molecules to facilitate reactions.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Bis(chlorodimethylsilyl)acetylene, as it is primarily used in laboratory settings. However, it is known to be highly reactive and can cause skin and eye irritation if not handled properly. It is also toxic if ingested or inhaled, making proper safety precautions essential when working with Bis(chlorodimethylsilyl)acetylene.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Bis(chlorodimethylsilyl)acetylene is its versatility as a reagent in organic synthesis. It can be used in a variety of reactions, making it a valuable tool for synthetic chemists. However, its high reactivity can also be a limitation, as it can lead to unwanted side reactions and require careful handling to prevent accidents.
Zukünftige Richtungen
There are numerous potential future directions for research on Bis(chlorodimethylsilyl)acetylene. One area of interest is the development of new synthetic reactions that utilize Bis(chlorodimethylsilyl)acetylene as a reagent. Additionally, further research on the biochemical and physiological effects of Bis(chlorodimethylsilyl)acetylene could help to improve safety protocols for its use in laboratory settings. Finally, there is potential for the development of new applications for Bis(chlorodimethylsilyl)acetylene in fields such as materials science and drug discovery.
Synthesemethoden
The synthesis of Bis(chlorodimethylsilyl)acetylene involves the reaction between acetylene and chlorodimethylsilane in the presence of a catalyst. This reaction leads to the formation of a highly reactive intermediate, which then reacts with another molecule of chlorodimethylsilane to produce Bis(chlorodimethylsilyl)acetylene. The reaction is typically carried out under an inert atmosphere and at low temperatures to prevent unwanted side reactions.
Wissenschaftliche Forschungsanwendungen
Bis(chlorodimethylsilyl)acetylene has found numerous applications in scientific research, particularly in the field of organic synthesis. It is commonly used as a reagent in reactions such as the Sonogashira coupling, which is used to form carbon-carbon bonds. Bis(chlorodimethylsilyl)acetylene can also be used in the synthesis of a variety of organic compounds, including heterocycles, natural products, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
18156-91-7 |
|---|---|
Produktname |
Bis(chlorodimethylsilyl)acetylene |
Molekularformel |
C6H12Cl2Si2 |
Molekulargewicht |
211.23 g/mol |
IUPAC-Name |
chloro-[2-[chloro(dimethyl)silyl]ethynyl]-dimethylsilane |
InChI |
InChI=1S/C6H12Cl2Si2/c1-9(2,7)5-6-10(3,4)8/h1-4H3 |
InChI-Schlüssel |
ONPUQFXWWSFDGE-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C#C[Si](C)(C)Cl)Cl |
Kanonische SMILES |
C[Si](C)(C#C[Si](C)(C)Cl)Cl |
Andere CAS-Nummern |
18156-91-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



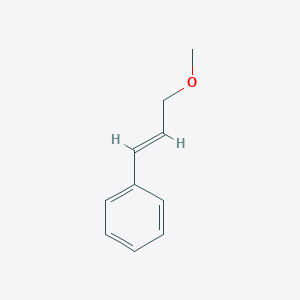
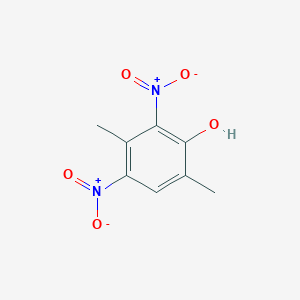
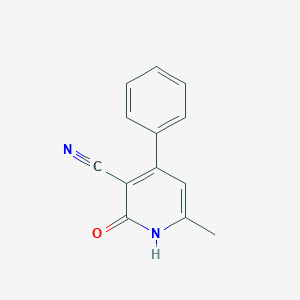
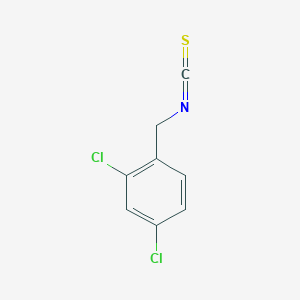
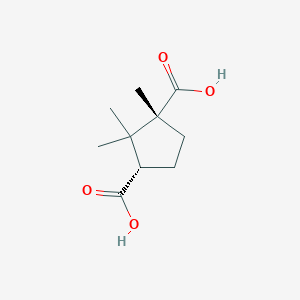
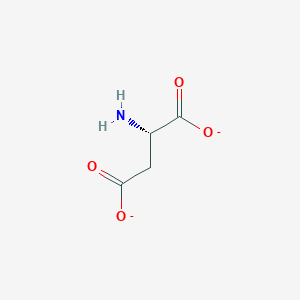
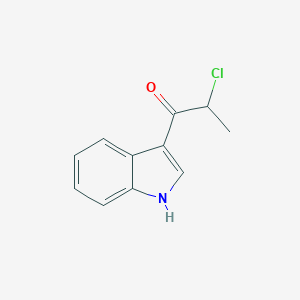
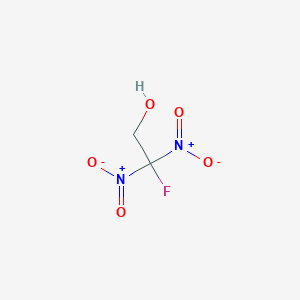
![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)
![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)
